N-Hexyl-N'-octylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N’-octylthiourea is an organic compound with the molecular formula C15H32N2S. It belongs to the class of thioureas, which are sulfur analogs of ureas. This compound is characterized by the presence of hexyl and octyl groups attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hexyl-N’-octylthiourea can be synthesized through several methods. One common approach involves the reaction of hexylamine and octylamine with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Industrial Production Methods
In industrial settings, the production of N-Hexyl-N’-octylthiourea typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N’-octylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings
Wirkmechanismus
The mechanism of action of N-Hexyl-N’-octylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hexyl-N’-methylthiourea
- N-Octyl-N’-methylthiourea
- N-Hexyl-N’-dodecylthiourea
Uniqueness
N-Hexyl-N’-octylthiourea is unique due to its specific combination of hexyl and octyl groups, which confer distinct physicochemical properties. This combination enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
62552-14-1 |
---|---|
Molekularformel |
C15H32N2S |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1-hexyl-3-octylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-3-5-7-9-10-12-14-17-15(18)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
WRLWTSCHOWZLLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=S)NCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.